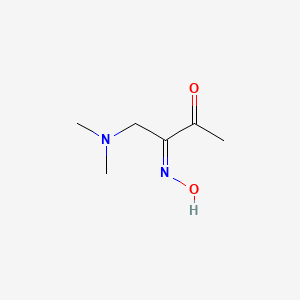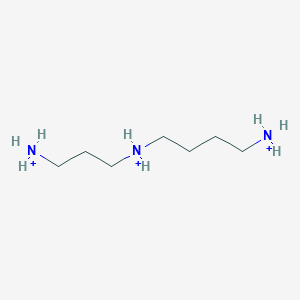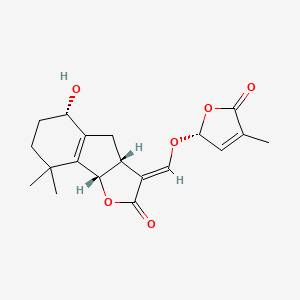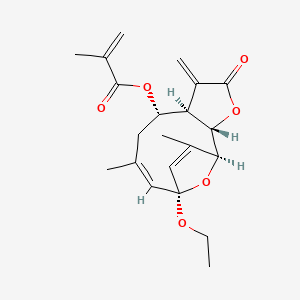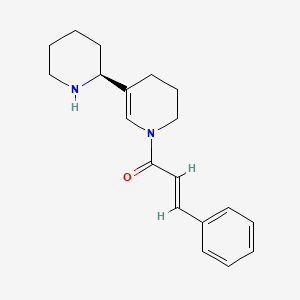
Daunorubicin, benzoylhydrazone, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zorubicin is a benzoylhydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis.
Applications De Recherche Scientifique
Cardiotoxicity Prevention in Cancer Therapy
Research has demonstrated the potential of certain chemical compounds in preventing the cardiotoxicity associated with anthracycline antibiotics like daunorubicin, which are powerful anticancer drugs but have serious limitations due to their potential to induce cardiomyopathy. Studies involving animal models have shown that compounds such as pyridoxal isonicotinoyl hydrazone (PIH), an aroylhydrazone iron chelator, can mitigate the cardiotoxic effects of daunorubicin, suggesting a path forward in reducing the cardiac risks associated with anthracycline-based cancer treatments (Šimůnek et al., 2005).
Molecular Mechanisms and Signaling Pathways
The molecular mechanisms underlying the action of daunorubicin in cancer therapy have been extensively studied, revealing that the drug's efficacy and side effects are mediated through complex signaling pathways. These include the activation of mitogen-activated kinase, stress-activated protein/c-Jun N-terminal kinase, and the modulation of transcription factors such as nuclear factor kappa B. Understanding these pathways is crucial for developing strategies to enhance the therapeutic index of daunorubicin and similar drugs (Laurent & Jaffrézou, 2001).
Localized Tumor Therapy via Electrospinning
The development of daunorubicin hydrochloride-loaded poly (ε-caprolactone) fibrous membranes through melt electrospinning has opened new avenues for localized tumor therapy. This approach aims to maximize the therapeutic effects of daunorubicin while minimizing systemic exposure and side effects, indicating a significant advancement in the targeted delivery of anticancer drugs (Lian & Meng, 2017).
Synthesis of Daunorubicin Analogues
Efforts to synthesize daunorubicin analogues with truncated aromatic cores and unnatural monosaccharide residues have been made to reduce the cardiotoxicity associated with the drug while maintaining its anticancer efficacy. These novel compounds present a promising direction for the development of safer anthracycline antibiotics (Fan, Shi, & Lowary, 2007).
Daunorubicin in Multidrug Resistance and Chemotherapy
Research has also focused on overcoming multidrug resistance in cancer cells, a significant hurdle in chemotherapy. Novel approaches, including the use of peptide-drug conjugates and nanocomposites, aim to improve the delivery and efficacy of daunorubicin in resistant cancer types, offering hope for more effective treatment strategies (Langer et al., 2001).
Propriétés
Formule moléculaire |
C34H35N3O10 |
|---|---|
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
N-[(E)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+/t15?,20?,22-,23?,28?,34-/m0/s1 |
Clé InChI |
FBTUMDXHSRTGRV-KYIOHIHWSA-N |
SMILES isomérique |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



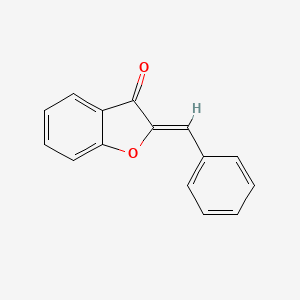
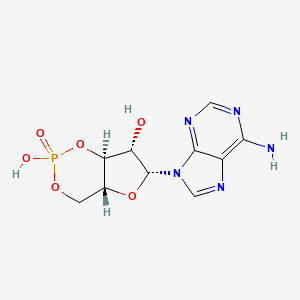
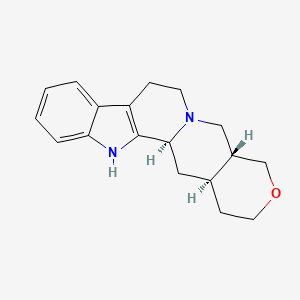
![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)
